4-[3-amino-5-(4-carboxyphenyl)phenyl]benzoic acid
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Overview
Description
5’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’‘-dicarboxylic acid is an organic compound that belongs to the family of terphenyl derivatives This compound is characterized by its unique structure, which consists of three benzene rings connected linearly, with an amino group at the 5’ position and carboxylic acid groups at the 4 and 4’’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Terphenyl Core: The terphenyl core can be synthesized through a Suzuki cross-coupling reaction, where a boronic acid derivative reacts with a halogenated benzene under palladium catalysis.
Introduction of Amino and Carboxylic Acid Groups: The amino group can be introduced through nitration followed by reduction, while the carboxylic acid groups can be introduced via oxidation of methyl groups attached to the benzene rings.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid groups can be reduced to form alcohols.
Substitution: The amino group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products
Oxidation: Nitro-terphenyl derivatives.
Reduction: Alcohol derivatives of terphenyl.
Substitution: Halogenated or sulfonated terphenyl derivatives.
Scientific Research Applications
5’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and metal-organic frameworks.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its anti-inflammatory and antibacterial properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[1,1’3’,1’‘-Terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid: Similar structure but with additional carboxylic acid groups.
m-Terphenyl amines: Similar core structure but with different functional groups.
Uniqueness
5’-Amino-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. The presence of both amino and carboxylic acid groups allows for versatile chemical modifications and interactions with various molecular targets .
Properties
IUPAC Name |
4-[3-amino-5-(4-carboxyphenyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c21-18-10-16(12-1-5-14(6-2-12)19(22)23)9-17(11-18)13-3-7-15(8-4-13)20(24)25/h1-11H,21H2,(H,22,23)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFVCJQMSQZSGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)N)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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